molecular formula C25H26Cl2N2O2 B5112351 1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL

1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL

Cat. No.: B5112351
M. Wt: 457.4 g/mol
InChI Key: DZMGVTJMQSAPMM-UHFFFAOYSA-N
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Description

1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL is a complex organic compound that features a piperazine ring, a dichlorophenyl group, and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL involves multiple steps, starting from readily available precursors. One common route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL involves its interaction with specific molecular targets. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity . The dichlorophenyl group may also contribute to its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26Cl2N2O2/c26-22-9-8-21(18-23(22)27)28-14-16-29(17-15-28)24(30)20-6-4-19(5-7-20)10-13-25(31)11-2-1-3-12-25/h4-9,18,31H,1-3,11-12,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMGVTJMQSAPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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